molecular formula C19H22N2O8S2 B2639942 N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 865593-76-6

N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No.: B2639942
CAS No.: 865593-76-6
M. Wt: 470.51
InChI Key: FQJUJJRSXKYOCP-UHFFFAOYSA-N
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Description

N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is a novel synthetic derivative based on the 6H-benzo[c]chromen-6-one (urolithin) scaffold, a structure of high interest in medicinal chemistry for its potential to treat neurodegenerative diseases . This compound is specifically designed for research applications and is not intended for diagnostic or therapeutic use in humans. The core 6H-benzo[c]chromen-6-one structure is known for its diverse pharmacological activities. Recent research focuses on derivatives of this scaffold as potent inhibitors of Phosphodiesterase 2A (PDE2A), an enzyme target in the central nervous system . Elevated PDE2A levels are associated with cognitive disorders, and inhibitors have shown potential as cognitive enhancers in preclinical models. The bis(2-methoxyethyl)sulfonamide groups on this compound are strategic modifications intended to enhance solubility and influence binding affinity within the hydrophobic pocket of the PDE2A enzyme, potentially leading to improved inhibitory activity and blood-brain barrier penetration . Researchers can utilize this compound to investigate cyclic nucleotide signaling pathways, particularly the augmentation of cGMP and cAMP, which are crucial for neuronal communication and memory formation . Its properties make it a valuable chemical tool for in vitro enzymatic assays and cell-based studies, such as those using corticosterone-induced neurotoxicity models in hippocampal HT-22 cells to screen for neuroprotective agents . This product is offered for Research Use Only and is strictly not for human consumption.

Properties

IUPAC Name

3-N,8-N-bis(2-methoxyethyl)-6-oxobenzo[c]chromene-3,8-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O8S2/c1-27-9-7-20-30(23,24)13-3-5-15-16-6-4-14(31(25,26)21-8-10-28-2)12-18(16)29-19(22)17(15)11-13/h3-6,11-12,20-21H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJUJJRSXKYOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)NCCOC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[c]chromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromene structure.

    Introduction of Disulfonamide Groups: The disulfonamide groups are introduced through sulfonation reactions, where sulfonyl chlorides react with amines in the presence of a base.

    Attachment of 2-Methoxyethyl Groups: The final step involves the alkylation of the amine groups with 2-methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromene structure, potentially converting it to a hydroxyl group.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzo[c]chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of sulfonamide groups suggests it may interact with enzymes that have sulfonamide-binding sites, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for new drug candidates.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzo[c]chromene core and sulfonamide groups.

Mechanism of Action

The mechanism of action of N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The benzo[c]chromene core may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules documented in the evidence:

Compound Class Core Structure Key Substituents Key Properties/Applications Reference
Benzo[c]chromene derivatives Furo[3,2-g]chromene Ethynyl, isopropyl, hydroxyl/methoxy groups Photophysical properties, synthetic intermediates
Organotin(IV) complexes Dithiocarbamate ligands 2-Methoxyethyl, phenyl groups Cytotoxicity against leukemia cells (K562)
Boronic acid inhibitors Phenyl boronic acid 2-Methoxyethyl phenoxy HDAC inhibition, antifungal activity
Ionic liquids Ammonium bis(trifluoromethylsulfonyl)imide 2-Methoxyethyl, trimethyl/diethyl groups Electrolyte applications, thermal stability

Key Observations :

  • The benzo[c]chromene core in the target compound differentiates it from furochromenes (e.g., compounds 7, 8, and 25 in ), which lack sulfonamide groups and exhibit distinct photophysical behaviors.
  • The 2-methoxyethyl substituents are shared with organotin(IV) complexes () and boronic acids (), where they enhance solubility and modulate bioactivity. For instance, in organotin complexes, this group contributes to cytotoxicity (IC₅₀ values in the µM range for K562 cells) .
Functional Group Impact
  • Sulfonamide vs. Dithiocarbamate: Sulfonamides are known for their antimicrobial and enzyme-inhibitory properties, whereas dithiocarbamates in organotin complexes () exhibit metal-coordinating and cytotoxic effects. The target compound’s sulfonamide groups may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases).
  • 2-Methoxyethyl vs. Ionic Liquid Side Chains: In ionic liquids (), 2-methoxyethyl groups reduce viscosity and improve conductivity.
Physicochemical Properties
  • Solubility : The 2-methoxyethyl groups likely improve aqueous solubility compared to purely aromatic chromenes (e.g., compound 25 in , which lacks polar substituents).
  • Thermal Stability: Ionic liquids with 2-methoxyethyl groups () exhibit decomposition temperatures >300°C.

Biological Activity

N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O8S2
  • Molecular Weight : 414.46 g/mol

This compound features a benzo[c]chromene core with two methoxyethyl substituents and sulfonamide groups, which are thought to contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Various studies have explored the cytotoxic effects of this compound on different cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human leukemia and breast cancer cells.
  • Antiviral Properties : Preliminary data suggest that this compound may inhibit viral replication, particularly against HIV and other retroviruses.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cancer progression and viral replication.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Modulation : It may act as a competitive inhibitor for enzymes such as kinases and reverse transcriptases, which are crucial for cancer cell survival and viral replication.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity on leukemia and breast cancer cells
AntiviralInhibition of HIV replication in vitro
AntioxidantFree radical scavenging ability
Enzyme InhibitionInhibition of kinases and reverse transcriptases

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study conducted on human promyelocytic leukemia (HL-60) cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent anticancer properties.
  • Antiviral Activity :
    Research evaluating the compound's effect on HIV-infected cells showed a marked reduction in viral load when treated with varying concentrations of the compound over a 48-hour period.

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